molecular formula C13H21NO2 B8162306 5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine

5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine

Cat. No.: B8162306
M. Wt: 223.31 g/mol
InChI Key: XXRVCTSUJBHLHY-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine is an organic compound characterized by the presence of a tert-butyl group, a methoxy-ethoxy chain, and a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine typically involves the introduction of the tert-butyl group and the methoxy-ethoxy chain onto a phenylamine backbone. One common method involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl group, followed by the reaction with 2-methoxyethanol under acidic conditions to attach the methoxy-ethoxy chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The phenylamine core allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted phenylamines, quinones, and reduced amine derivatives.

Scientific Research Applications

5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and methoxy-ethoxy chain can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-methoxyphenylamine: Lacks the ethoxy chain, leading to different chemical and biological properties.

    2-(2-Methoxy-ethoxy)-phenylamine: Lacks the tert-butyl group, affecting its reactivity and applications.

    tert-Butylphenylamine: Lacks both the methoxy and ethoxy groups, resulting in distinct characteristics.

Uniqueness

5-tert-Butyl-2-(2-methoxy-ethoxy)-phenylamine is unique due to the combination of the tert-butyl group and the methoxy-ethoxy chain, which confer specific steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

5-tert-butyl-2-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)10-5-6-12(11(14)9-10)16-8-7-15-4/h5-6,9H,7-8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRVCTSUJBHLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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